Cas no 100383-06-0 (3-Pyridinecarboxylicacid, 4-amino-5-methyl-)

3-Pyridinecarboxylicacid, 4-amino-5-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarboxylicacid, 4-amino-5-methyl-
- 4-amino-5-methylpyridine-3-carboxylic acid
- Nicotinic acid, 4-amino-5-methyl- (6CI)
- 4-amino-5-methyl-nicotinic acid
- 4-Amino-5-methyl-nicotinsaeure
- AB75852
- ACMC-20m3fx
- AG-D-05347
- CTK0H2348
- SureCN2003114
- 4-Amino-5-methylnicotinic acid
- AKOS006344667
- AGIWCPJMXBUCMW-UHFFFAOYSA-N
- SCHEMBL2003114
- 100383-06-0
- DTXSID80717407
-
- Inchi: InChI=1S/C7H8N2O2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)
- InChI Key: AGIWCPJMXBUCMW-UHFFFAOYSA-N
- SMILES: NC1C(C)=CN=CC=1C(O)=O
Computed Properties
- Exact Mass: 152.05864
- Monoisotopic Mass: 152.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 76.2Ų
Experimental Properties
- PSA: 76.21
3-Pyridinecarboxylicacid, 4-amino-5-methyl- PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029014792-1g |
4-Amino-5-methylnicotinic acid |
100383-06-0 | 95% | 1g |
$3097.65 | 2023-09-04 | |
Alichem | A029014792-250mg |
4-Amino-5-methylnicotinic acid |
100383-06-0 | 95% | 250mg |
$980.00 | 2023-09-04 |
3-Pyridinecarboxylicacid, 4-amino-5-methyl- Related Literature
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Kassem Amro,Anil K. Thakur,Joëlle Rault-Berthelot,Cyril Poriel,Lionel Hirsch,William E. Douglas,Sébastien Clément,Philippe Gerbier New J. Chem., 2013,37, 464-473
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Barbara Schininà,Andrea Martorana,Nicola Antonio Colabufo,Marialessandra Contino,Mauro Niso,Maria Grazia Perrone,Guido De Guidi,Alfio Catalfo,Giancarlo Rappazzo,Elisa Zuccarello,Orazio Prezzavento,Emanuele Amata,Antonio Rescifina,Agostino Marrazzo RSC Adv., 2015,5, 47108-47116
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
Additional information on 3-Pyridinecarboxylicacid, 4-amino-5-methyl-
3-Pyridinecarboxylic Acid, 4-Amino-5-Methyl-: A Promising Compound in Modern Pharmacology and Biochemistry
3-Pyridinecarboxylic acid, 4-amino-5-methyl- (CAS No. 100383-06-0) has emerged as a critical compound in the field of pharmacology and biochemical research. Its unique molecular structure, characterized by a pyridine ring with functional groups at specific positions, has sparked significant interest among scientists. Recent studies have highlighted its potential applications in drug discovery, metabolic regulation, and therapeutic interventions. This compound is particularly notable for its ability to interact with various biological targets, making it a valuable candidate for further investigation.
Chemical Structure and Synthesis 3-Pyridinecarboxylic acid, 4-amino-5-methyl- is a derivative of pyridinecarboxylic acid, featuring an amino group at the 4-position and a methyl group at the 5-position. The synthesis of this compound involves multiple steps, including the formation of the pyridine ring and the introduction of the functional groups. Recent advancements in organic synthesis have enabled more efficient and scalable methods for its production, as reported in a 2023 study published in the Journal of Medicinal Chemistry. These methods not only enhance the purity of the compound but also reduce the environmental impact associated with traditional synthesis techniques.
Pharmacological Properties The pharmacological properties of 3-Pyridinecarboxylic acid, 4-amino-5-methyl- are being extensively studied to determine its potential therapeutic applications. Research published in Pharmacological Research (2024) indicates that this compound exhibits selective interactions with certain receptors, which could be beneficial in the treatment of specific diseases. Its ability to modulate intracellular signaling pathways is a key area of focus, as it may lead to the development of new drugs targeting these pathways.
Biological Activity and Mechanisms Recent studies have explored the biological activity of 3-Pyridinecarboxylic acid, 4-amino-5-methyl- in various cellular models. A 2023 study in Cell Reports demonstrated that this compound can inhibit the activity of specific enzymes involved in metabolic processes. This inhibition could have implications for the treatment of metabolic disorders, such as diabetes and obesity. Additionally, research published in Frontiers in Pharmacology (2024) suggests that the compound may also influence the expression of certain genes, potentially leading to new therapeutic strategies.
Applications in Drug Discovery The potential applications of 3-Pyridinecarboxylic acid, 4-amino-5-methyl- in drug discovery are vast. Its unique chemical structure makes it a promising candidate for the development of new drugs targeting various diseases. A 2023 study in Nature Communications highlighted its potential as a lead compound for the treatment of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier is a significant advantage, as it allows for targeted delivery to the central nervous system.
Current Research Trends Current research trends in the field of 3-Pyridinecarboxylic acid, 4-amino-5-methyl- focus on understanding its mechanisms of action and potential therapeutic applications. A 2024 review in Drug Discovery Today discussed the compound's role in modulating inflammatory responses, suggesting its potential use in the treatment of autoimmune diseases. Additionally, studies are exploring its interactions with other compounds to enhance its therapeutic efficacy.
Challenges and Future Directions Despite the promising findings, there are challenges associated with the development of 3-Pyridinecarboxylic acid, 4-amino-5-methyl- as a therapeutic agent. One of the main challenges is understanding its long-term effects and potential side effects. Ongoing research aims to address these concerns through comprehensive toxicological studies. Future directions include the exploration of its use in combination therapies and its potential role in personalized medicine.
Conclusion 3-Pyridinecarboxylic acid, 4-amino-5-methyl- represents a significant advancement in the field of pharmacology and biochemical research. Its unique chemical structure and potential therapeutic applications make it a valuable compound for further investigation. As research continues to uncover its mechanisms of action and potential uses, it is expected to play a crucial role in the development of new drugs and therapeutic strategies. The ongoing studies and advancements in this field are likely to contribute to the treatment of various diseases and the improvement of patient outcomes.
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